(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Description
“(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid” is also known as Shikimic acid . It is a cyclohexene, a six-membered ring compound, with three hydroxyl groups (-OH) and a carboxylic acid group (-COOH) . The molecular weight of Shikimic acid is 174.15 .
Molecular Structure Analysis
The molecular structure of Shikimic acid consists of a cyclohexene ring with three hydroxyl groups and a carboxylic acid group . The IUPAC name for Shikimic acid is "(3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate" .Physical And Chemical Properties Analysis
Shikimic acid has a molecular weight of 174.15 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Scientific Research Applications
Chlorogenic Acid (CGA) as a Model for Scientific Research Applications
Chlorogenic acid, a compound with similarities in functional groups (hydroxy and carboxylic acid functionalities) to "(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid," serves as an interesting case study for scientific research applications. CGA has been extensively studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, among others. It modulates lipid metabolism and glucose homeostasis, offering potential therapeutic roles in managing hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's diverse biological activities highlight the potential research applications of polyhydroxy acids in developing natural food additives, therapeutic agents, and in the study of disease mechanisms (Naveed et al., 2018).
properties
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-FLRLBIABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36389-86-3 (mono-hydrochloride salt) | |
Record name | Provitamin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901313625 | |
Record name | xylo-2-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
CAS RN |
16533-48-5 | |
Record name | xylo-2-Hexulosonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Provitamin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | xylo-2-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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